Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]-
Overview
Description
Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]- is a complex organic compound characterized by its unique structure, which includes a pyridine ring and a thiazole ring
Mechanism of Action
Target of Action
Compounds containing thiazole and pyridine rings, which are present in this molecule, are known to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Biochemical Pathways
Thiazole-containing compounds are known to influence a variety of biochemical pathways .
Result of Action
Thiazole-containing compounds are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]- include:
- Ethanone, 1-(3-pyridinyl)-
- Ethanone, 1-(4,6-dichloro-2-methyl-3-pyridinyl)-
- Ethanone, 1-(2-pyridinyl)-
Uniqueness
What sets Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]- apart is its unique combination of a pyridine ring and a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-7-10(8(2)14)15-11(13-7)9-4-3-5-12-6-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSRUSOSLHVWOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363319 | |
Record name | SBB062309 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122229-18-9 | |
Record name | SBB062309 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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